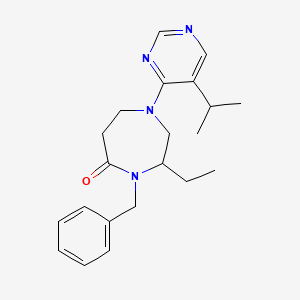![molecular formula C17H25NO3 B5324285 2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5324285.png)
2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol, also known as TAK-875, is a novel drug candidate that has been developed for the treatment of type 2 diabetes. It is a potent and selective agonist of the G protein-coupled receptor GPR40, which is expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion.
Mecanismo De Acción
2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol acts as an agonist of the GPR40 receptor, which is expressed in pancreatic beta cells. Binding of this compound to GPR40 leads to activation of the phospholipase C pathway and subsequent release of intracellular calcium ions. This triggers insulin secretion from the beta cells in a glucose-dependent manner, which helps to regulate blood glucose levels.
Biochemical and physiological effects:
In addition to its effects on glucose control and insulin secretion, this compound has been shown to have other biochemical and physiological effects. For example, it has been found to improve lipid metabolism and reduce inflammation in animal models. However, further studies are needed to fully understand these effects and their potential clinical relevance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol for lab experiments is its selectivity for the GPR40 receptor, which minimizes off-target effects and improves the accuracy of the results. In addition, its low risk of hypoglycemia makes it a safer option for testing in animal models and human subjects. However, one limitation is the need for specialized equipment and expertise to synthesize and administer the drug.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol and related compounds. One area of focus is the development of more potent and selective GPR40 agonists with improved pharmacokinetic properties. Another area is the investigation of the long-term safety and efficacy of this compound in humans, particularly in comparison to existing diabetes drugs. Finally, there is interest in exploring the potential use of GPR40 agonists for other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
Métodos De Síntesis
The synthesis of 2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-(1,4-oxazepan-4-ylcarbonyl)phenylboronic acid with 2-methyl-4-(trifluoromethyl)benzaldehyde, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol has been extensively studied in preclinical and clinical trials as a potential treatment for type 2 diabetes. It has been shown to improve glucose control and stimulate insulin secretion in animal models and human subjects. In addition, this compound has been found to have a low risk of hypoglycemia, which is a common side effect of many existing diabetes drugs.
Propiedades
IUPAC Name |
[4-(3-hydroxy-3-methylbutyl)phenyl]-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,20)9-8-14-4-6-15(7-5-14)16(19)18-10-3-12-21-13-11-18/h4-7,20H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNAIYNGLORNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5324207.png)
![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5324208.png)
![8-(1H-indazol-3-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5324216.png)
![5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5324218.png)
![5-isobutyryl-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B5324223.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-2-methyl-1H-benzimidazole](/img/structure/B5324226.png)

![5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5324235.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-methylpentanamide](/img/structure/B5324237.png)
![2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5324238.png)

![2-tert-butyl-6-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5324249.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5324263.png)
![2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5324289.png)